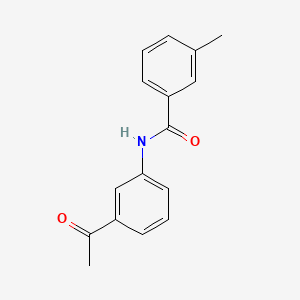

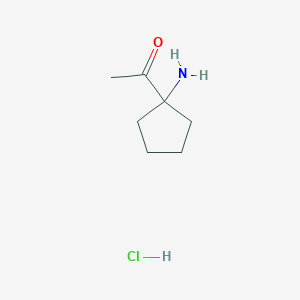

![molecular formula C17H13N3O3S B2962371 (Z)-2-cyano-N-cyclopropyl-3-[5-(3-nitrophenyl)thiophen-2-yl]prop-2-enamide CAS No. 1356809-75-0](/img/structure/B2962371.png)

(Z)-2-cyano-N-cyclopropyl-3-[5-(3-nitrophenyl)thiophen-2-yl]prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiophene analogues of chalcones have been synthesized in good yields by condensation of 2-acetylthiophene and salicylaldehydes . 1,5-Diketones were formed by solvent-free michael addition of cyclohexanone and 2-thienylchalcones devoid of hydroxyl groups which were used as synthons for synthesis of diazepines .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with formula C4H4S .Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique

Coordination Chemistry and Ligand Behavior

Research in coordination chemistry often investigates compounds that can act as ligands, binding to metals through various functional groups. For instance, studies on acrylamide (a compound with a similar functional group, the amide) have highlighted its potential as a ligand in forming complexes with transition metals. This area of research is critical for developing new materials and catalysts. The coordination behavior of acrylamide and its derivatives, including potential similar compounds, reveals insights into the reactivity and applications of these materials in catalysis and material science (Girma et al., 2005).

Environmental Remediation

Compounds with cyano and nitro functional groups have been explored for environmental applications, including the remediation of pollutants. For example, the use of zero-valent iron in treating contaminated groundwater and wastewater showcases how compounds with various functionalities can be involved in environmental clean-up processes. This research is crucial for developing strategies to remove or neutralize hazardous substances in the environment (Fu, Dionysiou, & Liu, 2014).

Analytical and Detection Methods

The development and validation of analytical methods for detecting and quantifying specific chemical compounds, including thioamide derivatives, are vital for both environmental monitoring and pharmaceutical applications. These methods enable the precise measurement of compounds in various matrices, contributing to safety, compliance, and research advancements. For example, a colorimetric method for quantitative analysis of thioamide derivatives highlights the importance of analytical chemistry in drug development and environmental science (Ali et al., 2019).

Polymer Science Applications

The chemistry of compounds containing acrylamide units and their analogs extends into polymer science, where they are utilized in the synthesis of polymeric materials. These materials have a wide range of applications, from biomedical devices to water treatment technologies. Understanding the reactivity and polymerization behavior of these compounds is essential for developing new materials with tailored properties (Douka et al., 2017).

Mécanisme D'action

Target of Action

It is known that thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They have shown effectiveness in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It can be inferred from the wide range of therapeutic properties of thiophene derivatives that this compound likely interacts with its targets to modulate their function, leading to the observed therapeutic effects .

Biochemical Pathways

Given the broad spectrum of biological activities associated with thiophene derivatives, it can be inferred that this compound likely affects multiple pathways . The downstream effects of these interactions would depend on the specific pathway and target involved.

Result of Action

Based on the therapeutic properties of thiophene derivatives, it can be inferred that this compound likely induces changes at the molecular and cellular levels that result in its observed therapeutic effects .

Orientations Futures

Thiophene and its derivatives have attracted great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Propriétés

IUPAC Name |

(Z)-2-cyano-N-cyclopropyl-3-[5-(3-nitrophenyl)thiophen-2-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S/c18-10-12(17(21)19-13-4-5-13)9-15-6-7-16(24-15)11-2-1-3-14(8-11)20(22)23/h1-3,6-9,13H,4-5H2,(H,19,21)/b12-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSNHPYOZBPCDZ-XFXZXTDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=CC2=CC=C(S2)C3=CC(=CC=C3)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC(=O)/C(=C\C2=CC=C(S2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B2962294.png)

![N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2962295.png)

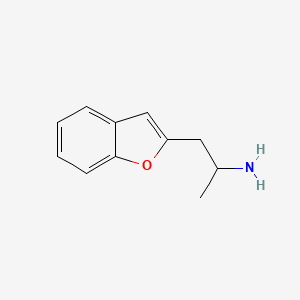

![5-[1-(2-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2962296.png)

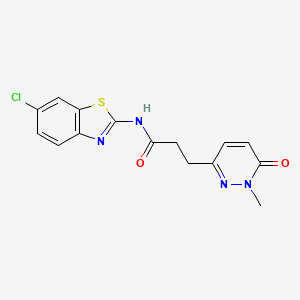

![Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2962299.png)

![[1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2962304.png)

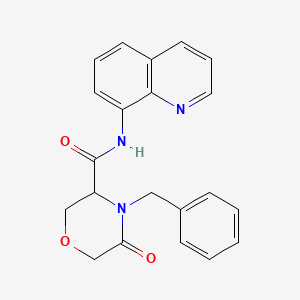

![Ethyl 2-(3-(ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2962305.png)

![N'-(3,5-dimethoxyphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide hydro iodide](/img/structure/B2962306.png)

![N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-chlorophenyl)ethyl]ethanediamide](/img/structure/B2962307.png)

![1-[(1-Phenylmethoxycarbonylazetidin-3-yl)methyl]triazole-4-carboxylic acid](/img/structure/B2962309.png)